molecular formula C12H15NO B2814679 (3Z)-4-(dimethylamino)-3-phenylbut-3-en-2-one CAS No. 343569-91-5

(3Z)-4-(dimethylamino)-3-phenylbut-3-en-2-one

Cat. No.: B2814679
CAS No.: 343569-91-5
M. Wt: 189.258
InChI Key: JMXVESGATWXZOJ-FMIVXFBMSA-N
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Description

(3Z)-4-(dimethylamino)-3-phenylbut-3-en-2-one is an organic compound with a unique structure that includes a dimethylamino group and a phenyl group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-4-(dimethylamino)-3-phenylbut-3-en-2-one typically involves the reaction of dimethylamine with a suitable precursor, such as a phenyl-substituted butenone. One common method involves the use of a base, such as sodium hydride, to deprotonate the dimethylamine, which then reacts with the butenone to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(3Z)-4-(dimethylamino)-3-phenylbut-3-en-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of (3Z)-4-(dimethylamino)-3-phenylbut-3-en-2-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The phenyl group adds hydrophobic character, which can affect the compound’s solubility and interaction with lipid membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-4-(dimethylamino)-3-phenylbut-3-en-2-one is unique due to the combination of its dimethylamino and phenyl groups, which confer distinct chemical and physical properties. This makes it particularly useful in specific synthetic and research applications where these properties are advantageous .

Properties

IUPAC Name

(Z)-4-(dimethylamino)-3-phenylbut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10(14)12(9-13(2)3)11-7-5-4-6-8-11/h4-9H,1-3H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXVESGATWXZOJ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CN(C)C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\N(C)C)/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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